Cas no 17738-86-2 (ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate)

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a versatile intermediate in organic synthesis, particularly valued for its trifluoromethyl-substituted anilino moiety, which enhances reactivity and selectivity in various chemical transformations. The presence of the electron-withdrawing trifluoromethyl group improves stability and influences the electronic properties of the molecule, making it useful in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The ester functionality allows for further derivatization, enabling the formation of amides, hydrazides, or other carbonyl-based compounds. Its well-defined structure and consistent purity ensure reliable performance in complex reactions, such as heterocycle formation or peptide coupling. This compound is particularly advantageous in medicinal chemistry for constructing biologically active scaffolds.
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate structure
17738-86-2 structure
Product Name:ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
CAS No:17738-86-2
MF:C11H10F3NO3
MW:261.19721364975
MDL:MFCD00111794
CID:906518
PubChem ID:1805242
Update Time:2025-05-20

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Chemical and Physical Properties

Names and Identifiers

    • acetic acid, 2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]-, ethyl ester
    • Ethyl oxo{[3-(trifluoromethyl)phenyl]amino}acetate
    • 5-hydroxyisophthalamide
    • Ethyl oxo[[3-(trifluoromethyl)phenyl]amino]acetate
    • ethyl {[3-(trifluoroMethyl)phenyl]carbaMoyl}forMate
    • ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
    • DTXSID80365200
    • ethyl 2-oxo-2-(3-trifluoromethylphenylamino)-acetate
    • Q-103474
    • F0835-0044
    • 2F-081
    • AM20030173
    • EN300-235733
    • AKOS000344226
    • Ethyl 2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetate
    • Z56755840
    • STK297075
    • Ethyl {[3-(trifluoromethyl)-phenyl]carbamoyl}formate
    • 5-hydroxyisophthalamide;ethyl {[3-(trifluoroMethyl)phenyl]carbaMoyl}forMate
    • ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate
    • SCHEMBL596433
    • SY204706
    • BCP23237
    • MFCD00111794
    • ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate
    • CS-0215344
    • ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acet ate
    • Ethyl2-oxo-2-[3-(trifluoromethyl)anilino]acetate
    • 17738-86-2
    • Ethyl oxo{[3-(trifluoromethyl)-phenyl]amino}acetate
    • A12161
    • MDL: MFCD00111794
    • Inchi: 1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
    • InChI Key: UKPJCBWVGQNZSF-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)NC(C(=O)OCC)=O)(F)F

Computed Properties

  • Exact Mass: 261.0613
  • Monoisotopic Mass: 261.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.4A^2

Experimental Properties

  • Density: 1.356±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 121 ºC (ethyl acetate )
  • Refractive Index: 1.499
  • Solubility: Very slightly soluble (0.13 g/l) (25 º C),
  • PSA: 55.4

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B435245-100mg
Ethyl 2-Oxo-2-[3-(trifluoromethyl)anilino]acetate
17738-86-2
100mg
$ 50.00 2022-04-02
TRC
B435245-500mg
Ethyl 2-Oxo-2-[3-(trifluoromethyl)anilino]acetate
17738-86-2
500mg
$ 210.00 2022-04-02
TRC
B435245-1g
Ethyl 2-Oxo-2-[3-(trifluoromethyl)anilino]acetate
17738-86-2
1g
$ 320.00 2022-04-02
Chemenu
CM131867-1g
ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate
17738-86-2 95%
1g
$*** 2023-03-30
eNovation Chemicals LLC
D763452-250mg
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE
17738-86-2 95%
250mg
$160 2024-06-06
eNovation Chemicals LLC
D763452-1g
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE
17738-86-2 95%
1g
$235 2024-06-06
eNovation Chemicals LLC
D763452-5g
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE
17738-86-2 95%
5g
$650 2024-06-06
eNovation Chemicals LLC
D763452-10g
ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ACETATE
17738-86-2 95%
10g
$1220 2024-06-06
Alichem
A019148604-1g
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
17738-86-2 95%
1g
265.32 USD 2021-06-15
Enamine
EN300-235733-0.05g
ethyl {[3-(trifluoromethyl)phenyl]carbamoyl}formate
17738-86-2 95%
0.05g
$75.0 2024-06-19

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Related Literature

Additional information on ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate: A Comprehensive Overview

Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate, also known by its CAS number 17738-86-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an ethyl group attached to a 2-oxo acetate moiety, which is further substituted with a trifluoromethyl aniline group at the 3-position. This combination of functional groups imparts distinctive chemical and biological characteristics to the compound.

The trifluoromethyl group, a key feature of this compound, is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule. In recent studies, researchers have explored the role of trifluoromethyl substituents in modulating the pharmacokinetic profiles of drugs. For instance, the presence of a trifluoromethyl group can enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation. This makes Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate a promising candidate for drug design, particularly in therapies targeting chronic diseases where sustained drug levels are desirable.

The anilino group in the compound contributes to its aromaticity and potential for hydrogen bonding. Hydrogen bonding is a critical factor in drug-receptor interactions, as it can significantly influence bioavailability and efficacy. Recent advancements in computational chemistry have enabled researchers to predict and optimize hydrogen bonding capabilities in drug candidates. By leveraging these tools, scientists have demonstrated that Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate exhibits favorable hydrogen bonding properties, making it a strong contender for further preclinical testing.

The acetate moiety in the compound plays a crucial role in its solubility and absorption characteristics. Acetates are commonly used in pharmaceuticals due to their ability to enhance drug delivery. Emerging research has highlighted the importance of optimizing drug solubility to improve therapeutic outcomes. Studies on Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate have shown that its acetate group contributes to enhanced aqueous solubility, which is essential for effective absorption in the gastrointestinal tract.

Recent breakthroughs in synthetic chemistry have also impacted the synthesis and scalability of Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate. Traditionally, the synthesis of such compounds involved multi-step processes with low yields. However, advancements in catalytic methods and green chemistry practices have enabled more efficient and environmentally friendly production techniques. These improvements not only reduce production costs but also align with global sustainability goals, making this compound more accessible for large-scale applications.

In terms of biological activity, Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate has shown potential as a modulator of various cellular pathways. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to inhibit key enzymes involved in disease progression has been documented in recent research papers.

Another area of interest is the compound's potential as a precursor for more complex molecules. The versatility of Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate allows for further functionalization, enabling the creation of derivatives with enhanced therapeutic profiles. Researchers are actively exploring these possibilities, leveraging modern synthetic techniques to develop novel drug candidates.

In conclusion, Ethyl 2-Oxo-2-[3-(Trifluoromethyl)Anilino]Acetate (CAS No:17738-86-2) stands out as a versatile and promising compound with applications spanning organic chemistry, pharmacology, and drug development. Its unique structural features, combined with recent advancements in synthesis and biological research, position it as a key player in future therapeutic innovations.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk